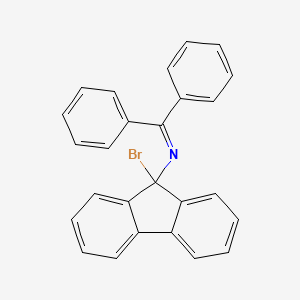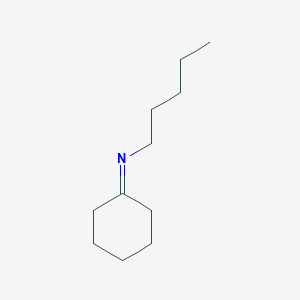
1-Pentanamine, N-cyclohexylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanamine, N-cyclohexylidene- is an organic compound that belongs to the class of amines It is characterized by the presence of a pentyl group attached to an amine group, with a cyclohexylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pentanamine, N-cyclohexylidene- can be synthesized through several methods. One common approach involves the reaction of 1-pentanamine with cyclohexanone under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of 1-pentanamine, N-cyclohexylidene- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanamine, N-cyclohexylidene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
1-Pentanamine, N-cyclohexylidene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Pentanamine, N-cyclohexylidene- involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentanamine: A primary amine with a pentyl group.
Cyclohexylamine: An amine with a cyclohexyl group.
N-Cyclohexylidene-2-methylpropanamine: A similar compound with a different alkyl group.
Uniqueness
1-Pentanamine, N-cyclohexylidene- is unique due to the presence of both a pentyl group and a cyclohexylidene substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
115922-04-8 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
N-pentylcyclohexanimine |
InChI |
InChI=1S/C11H21N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h2-10H2,1H3 |
Clé InChI |
AUCHSUGOKZVITH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN=C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
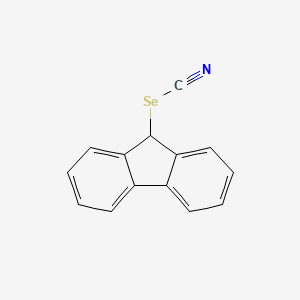
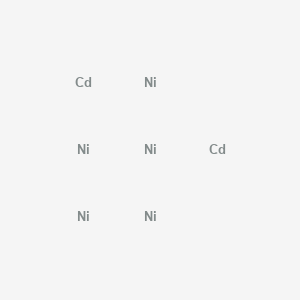
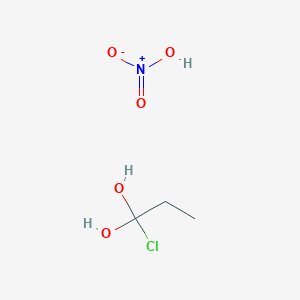
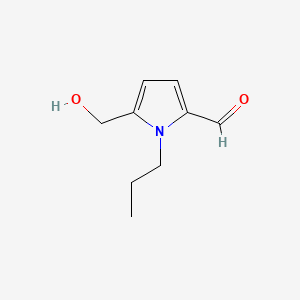
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)
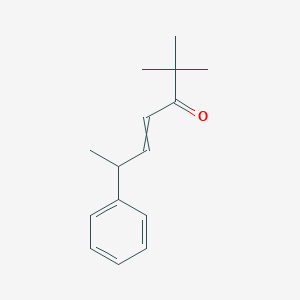
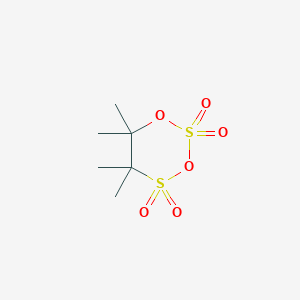
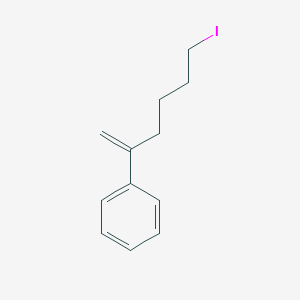
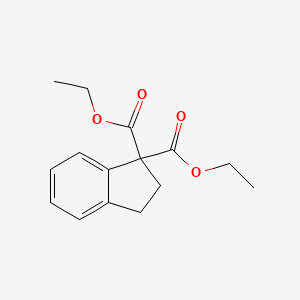
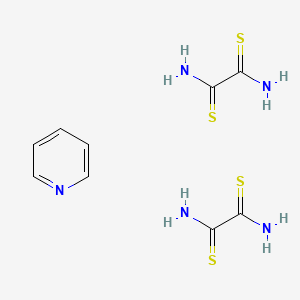
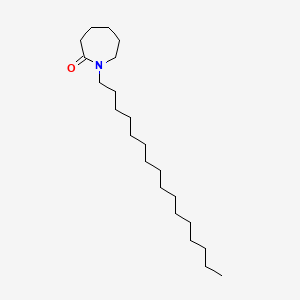
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
